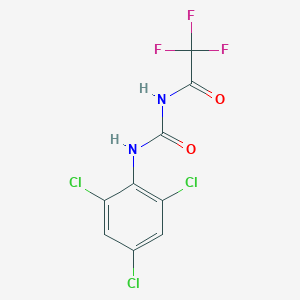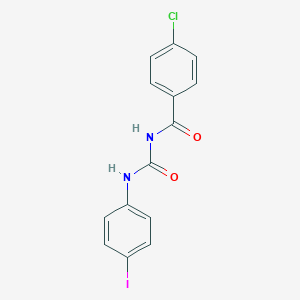![molecular formula C20H18ClN5O2 B284437 N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284437.png)
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide, also known as CTMP, is a novel chemical compound that has been synthesized for scientific research purposes. This compound belongs to the class of pyrimidine derivatives and has shown promising results in various research studies.
Mécanisme D'action
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide acts as a selective inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET). By inhibiting the reuptake of dopamine and norepinephrine, N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide increases the levels of these neurotransmitters in the brain, leading to improved cognitive function, mood enhancement, and increased motivation. The mechanism of action of N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been studied extensively in animal models, and it has been shown to have a similar mechanism of action to other psychostimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been shown to have various biochemical and physiological effects on the body. It increases the release of dopamine and norepinephrine in the brain, leading to improved cognitive function and mood enhancement. N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide also increases heart rate and blood pressure, which can lead to potential cardiovascular side effects. However, these effects are dose-dependent and can be minimized by optimizing the dosage and administration of N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. It has been shown to have a long half-life and can be easily administered to animal models. However, N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has some limitations, including its potential for cardiovascular side effects and the need for further research to understand its long-term effects on the brain and body.
Orientations Futures
There are several future directions for research on N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One potential direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand the long-term effects of N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide on the brain and body and to optimize its dosage and administration. N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide also has potential applications in drug addiction treatment and cognitive enhancement, and further research is needed to explore these areas.
Conclusion
In conclusion, N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a novel compound that has shown promising results in various scientific research studies. Its mechanism of action, biochemical and physiological effects, and potential applications in drug addiction treatment and cognitive enhancement make it an exciting area of research. Further research is needed to understand its long-term effects and optimize its dosage and administration for potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with thionyl chloride and triethylamine. The resulting product is then treated with 4-amino-N-methylpiperidine and acetic anhydride to obtain N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. The synthesis method has been optimized to ensure high yield and purity of the product.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been extensively used in various scientific research studies, including neuropharmacology, drug addiction, and cognitive enhancement. It has shown promising results in improving cognitive function, memory retention, and attention span in animal models. N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has also been studied for its potential use in treating drug addiction and reducing drug-seeking behavior. Additionally, N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been used in neuropharmacological studies to understand its mechanism of action and potential therapeutic applications.
Propriétés
Formule moléculaire |
C20H18ClN5O2 |
|---|---|
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-7-(4-methoxyphenyl)-5-methyl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C20H18ClN5O2/c1-12-17(19(27)25-15-7-5-14(21)6-8-15)18(26-20(24-12)22-11-23-26)13-3-9-16(28-2)10-4-13/h3-11,18H,1-2H3,(H,25,27)(H,22,23,24) |
Clé InChI |
MGTYUZUHFULLTJ-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C(N2C(=N1)N=CN2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
SMILES |
CC1=C(C(N2C(=N1)N=CN2)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
SMILES canonique |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=C(C=C3)OC)C(=O)NC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
![ethyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B284359.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}propanamide](/img/structure/B284360.png)
![5-({[(Trifluoroacetyl)amino]carbonyl}oxy)pentyl trifluoroacetylcarbamate](/img/structure/B284361.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)


![N-[2,2,2-trichloro-1-(1-piperidinyl)ethylidene]benzenesulfonamide](/img/structure/B284369.png)



![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B284380.png)